Cas no 864975-23-5 (methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate)

methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
- (Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 864975-23-5
- methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
- methyl 2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
- F1359-0288
- AKOS024605529
-
- インチ: 1S/C26H22N2O5S/c1-32-15-14-28-21-13-12-20(25(31)33-2)16-22(21)34-26(28)27-24(30)19-10-8-18(9-11-19)23(29)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3/b27-26-
- InChIKey: JLFKLSGNGMMFHL-RQZHXJHFSA-N
- ほほえんだ: S1/C(=N\C(C2C=CC(C(C3C=CC=CC=3)=O)=CC=2)=O)/N(CCOC)C2C=CC(C(=O)OC)=CC1=2
計算された属性
- せいみつぶんしりょう: 474.12494298g/mol
- どういたいしつりょう: 474.12494298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 773
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1359-0288-50mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-2mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-40mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-10μmol |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-1mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-100mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-15mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-4mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-3mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-0288-20mg |
methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
864975-23-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylateに関する追加情報
Methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: A Comprehensive Overview
The compound methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate with CAS No. 864975-23-5 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its complex structure, which includes a benzothiazole ring system, a methoxyethyl group, and a benzoyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, fluorescence sensing, and advanced materials.
Recent studies have highlighted the importance of benzothiazole derivatives in the development of fluorescent probes for biological imaging. The 4-benzoylbenzoyl group in this compound contributes to its strong fluorescence properties, making it a promising candidate for use in sensing applications. Researchers have demonstrated that such compounds can be employed to detect metal ions, pH changes, and even biological molecules such as enzymes or nucleic acids. The methoxyethyl group further enhances the molecule's solubility in organic solvents, which is crucial for its practical application in solution-based assays.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the condensation of benzothiazole derivatives with aldehydes or ketones. The Z-isomer configuration at the imino group is critical for maintaining the molecule's stability and fluorescence properties. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.
The benzothiazole ring system is known for its aromaticity and conjugation, which play a significant role in determining the electronic properties of the molecule. This makes it an attractive candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have explored the use of benzothiazole derivatives as building blocks for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The integration of the methoxyethyl group into the structure further improves the charge transport properties of the material.
Another area where this compound has shown potential is in drug delivery systems. The carboxylate ester group can be modified to create drug conjugates that target specific tissues or cells. For instance, researchers have investigated the use of similar compounds as carriers for anticancer drugs, leveraging their ability to accumulate selectively in tumor cells due to their enhanced permeability and retention (EPR) effect.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of sustainable solvents and catalysts in its production aligns with current trends toward green chemistry. Additionally, its application in biodegradable materials ensures that it can be safely integrated into eco-friendly technologies.
In conclusion, methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in fluorescence sensing, organic electronics, and drug delivery systems. As ongoing research continues to uncover new possibilities for this compound, its role in advancing modern science is expected to grow significantly.
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